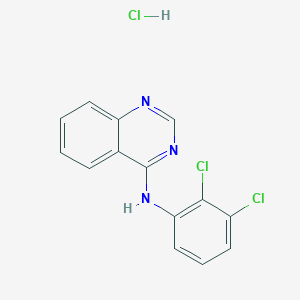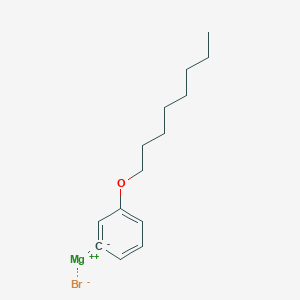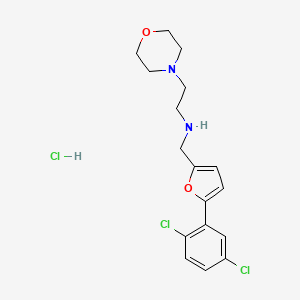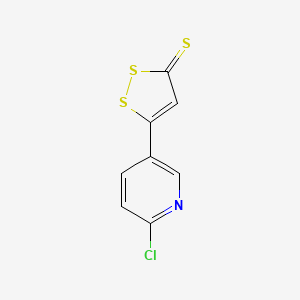
C14H10Cl3N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C14H10Cl3N3 est une molécule organique qui contient des atomes de carbone, d'hydrogène, de chlore et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C14H10Cl3N3 implique plusieurs étapes, notamment l'utilisation de réactifs spécifiques et de conditions de réaction. Une méthode courante implique la réaction d'un composé aromatique chloré avec un réactif contenant de l'azote dans des conditions contrôlées. La réaction nécessite généralement un catalyseur pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement optimisées pour obtenir un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de This compound est mise à l'échelle en utilisant de grands réacteurs et des procédés à flux continu. Les matières premières sont introduites dans le réacteur, où elles subissent les transformations chimiques nécessaires. Le mélange réactionnel est ensuite soumis à des étapes de purification, telles que la distillation ou la cristallisation, pour isoler le produit final. Le processus industriel est conçu pour être efficace, rentable et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
C14H10Cl3N3: subit divers types de réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles: Ammoniac, amines, thiols.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés aromatiques substitués.
Applications De Recherche Scientifique
C14H10Cl3N3: a une large gamme d'applications en recherche scientifique, notamment :
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête dans la découverte de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel This compound exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies impliquées dans ces interactions sont complexes et peuvent inclure la transduction du signal, l'expression génique et les processus métaboliques.
Mécanisme D'action
The mechanism by which C14H10Cl3N3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
C14H10Cl3N3: peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure d'autres composés aromatiques chlorés ou des hétérocycles contenant de l'azote. La comparaison peut être basée sur des facteurs tels que la structure chimique, la réactivité et l'activité biologique. Voici quelques composés similaires :
C14H10Cl3N3S: Un analogue contenant du soufre avec une réactivité et des applications différentes.
C14H10Cl2N3: Un composé avec un atome de chlore de moins, conduisant à des propriétés chimiques différentes.
Propriétés
Formule moléculaire |
C14H10Cl3N3 |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H |
Clé InChI |
KWIVIJVFVLOJMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)



![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)

![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)

